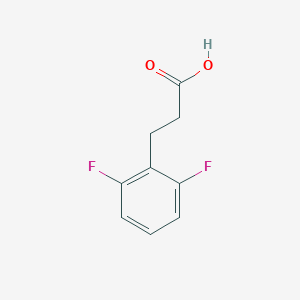

3-(2,6-Difluorophenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPVKMOOEHDWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593445 | |

| Record name | 3-(2,6-Difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167683-63-8 | |

| Record name | 3-(2,6-Difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(2,6-difluorophenyl)propanoic acid, a valuable building block in the development of pharmaceuticals and other specialized chemical entities. The core of this guide focuses on the robust and widely applicable malonic ester synthesis route. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Core Synthesis Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This pathway involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted propanoic acid.[1]

The overall transformation for the synthesis of this compound via this route can be summarized as follows:

Overall Reaction Scheme:

A detailed workflow of this synthetic pathway is illustrated in the following diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,6-Difluorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2,6-Difluorophenyl)propanoic acid. The document details its key characteristics, presents quantitative data in a structured format, and outlines the experimental protocols for their determination.

Compound Profile

This compound is a fluorinated organic compound belonging to the class of phenylpropanoic acids.[1] The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Its structural analogs have been explored for various applications, and understanding its fundamental physicochemical properties is crucial for its potential use in research and development.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound and its isomers are summarized in the table below. Data for the target compound is limited; therefore, values for structurally related isomers are provided for comparison.

| Property | Value | Compound | Data Type |

| Molecular Formula | C₉H₈F₂O₂ | This compound | - |

| Molecular Weight | 186.16 g/mol | This compound | Calculated[2] |

| Melting Point | 104-108 °C | 3-(2,4-Difluorophenyl)propionic acid | Experimental[2] |

| 59-61 °C | 3-(3,5-Difluorophenyl)propionic acid | Experimental[3] | |

| 71-73 °C | 3-(2,5-Difluorophenyl)propionic acid | Experimental[4] | |

| Boiling Point | 269.9 ± 25.0 °C | 3-(2,5-Difluorophenyl)propionic acid | Predicted[4] |

| Solubility | Soluble in organic solvents and oil. | 2-(2,6-Difluorophenyl)propanoic acid | Qualitative[5] |

| Soluble in DMSO. | 3-(3,5-Difluorophenyl)propionic acid | Qualitative[6] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standardized experimental procedures. The following sections detail the methodologies for key experiments.

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method [8]

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end.[9] The sample should be compacted to a height of 2-4 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or DigiMelt unit) alongside a calibrated thermometer.[9]

-

Heating and Observation: The sample is heated at a controlled rate.[8] An initial rapid heating can be used to determine an approximate melting range.[7][10] For an accurate measurement, a new sample is heated slowly (1-2 °C per minute) starting from a temperature about 10-15 °C below the approximate melting point.[10]

-

Data Recording: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample becomes liquid.[10]

References

- 1. Phenylpropanoic acids | Fisher Scientific [fishersci.com]

- 2. 3-(2,4-Difluorophenyl)propionic acid 97 134672-70-1 [sigmaaldrich.com]

- 3. 3-(3,5-difluorophenyl)propanoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. 3-(2,5-DIFLUOROPHENYL)PROPIONIC ACID | 130408-15-0 [amp.chemicalbook.com]

- 5. 2-(2,6-Difluorophenyl)propanoic acid | 359828-68-5 | JPA82868 [biosynth.com]

- 6. 3-(3,5-Difluorophenyl)propionic acid | CAS 84315-24-2 | Sun-shinechem [sun-shinechem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. southalabama.edu [southalabama.edu]

An In-depth Technical Guide to Difluorinated Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanoic acid and its derivatives are a significant class of compounds in medicinal chemistry and materials science. The introduction of fluorine atoms into the phenyl ring can dramatically alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to be a valuable resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Physicochemical Properties

The following table summarizes the key physicochemical properties of various difluorophenylpropanoic acid isomers.

| Property | 3-(2,4-Difluorophenyl)propanoic acid | 3-(3,5-Difluorophenyl)propanoic acid | 2-(2,6-Difluorophenyl)propanoic acid | 3-Amino-3-(2,6-difluorophenyl)propanoic acid |

| CAS Number | 134672-70-1[1] | 84315-24-2[2][3][4] | 359828-68-5[5] | 612532-20-4[6][7] |

| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₈F₂O₂[2][4] | C₉H₈F₂O₂[5] | C₉H₉F₂NO₂[6][7] |

| Molecular Weight | 186.16 g/mol [1] | 186.16 g/mol [2][4] | 186.16 g/mol [5] | 201.17 g/mol [6][7] |

| Melting Point | 104-108 °C[1] | 59-61 °C[2][4] | Not available | Not available |

| Form | Solid[1] | Solid[2][4] | Solid[5] | Not available |

Safety Information

This section provides a summary of the known safety and hazard information for the discussed compounds, based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Information | 3-(2,4-Difluorophenyl)propanoic acid | 3-(3,5-Difluorophenyl)propanoic acid | 2-(2,6-Difluorophenyl)propanoic acid | 3-Amino-3-(2,6-difluorophenyl)propanoic acid |

| GHS Pictograms | GHS07[1] | GHS05, GHS07[2] | Not available | Warning[6] |

| Signal Word | Warning[1] | Danger[2][4] | Not available | Warning[6] |

| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[1] | H302 + H312 (Harmful if swallowed or in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][4][8] | Not available | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6] |

| Precautionary Statements | P280, P301 + P312 + P330, P302 + P352[1] | P261, P264, P280, P301 + P312, P302 + P352 + P312, P305 + P351 + P338[2][4] | Not available | Not available |

Experimental Protocols

Synthesis of 3-(3,5-Difluorophenyl)propanoic acid

A common method for the synthesis of 3-(3,5-Difluorophenyl)propanoic acid is through the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid.

Materials:

-

3-(3,5-difluorophenyl)propenoic acid (0.0435 mol)

-

Tetrahydrofuran (THF) (100 ml)

-

10% Palladium on carbon (1.5 g)

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

A solution of 3-(3,5-difluorophenyl)propenoic acid in THF is prepared.

-

A slurry of 10% palladium on carbon in ethyl acetate is added to the solution.

-

The mixture is shaken under 50 psi of hydrogen for 4 hours.

-

The reaction mixture is then filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the product.

This procedure results in a high yield (99%) of 3-(3,5-Difluorophenyl)propanoic acid as a yellow oil.

Potential Biological Activities and Signaling Pathways

While specific biological activities for 3-(2,6-Difluorophenyl)propanoic acid are not documented, the broader class of phenylpropanoic acids exhibits a range of biological effects.

General Biological Activity of Phenylpropanoic Acids

Phenylpropanoic acid derivatives have been reported to possess various biological activities, including:

-

Antimicrobial and Antifungal Activity: Several studies have demonstrated the efficacy of phenylpropanoic acid derivatives against a range of bacteria and fungi.

-

Anti-inflammatory Effects: Some derivatives are known to have anti-inflammatory properties.

-

Enzyme Inhibition: Certain phenylpropanoic acids can act as inhibitors of specific enzymes, a property that is leveraged in drug development.

The introduction of difluoro substitutions on the phenyl ring can modulate these activities, potentially enhancing potency or altering selectivity towards specific biological targets. Further research is required to elucidate the specific biological profile of this compound and its isomers.

Potential Signaling Pathway Involvement

Given the structural similarity to other biologically active molecules, it is plausible that difluorinated phenylpropanoic acids could interact with various signaling pathways. A hypothetical workflow for investigating the biological activity of a novel difluorophenylpropanoic acid is presented below.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide has summarized the available information for close isomers and a related amino derivative of this compound. While a specific CAS number and detailed experimental data for the target compound remain elusive, the provided data on related molecules offer a valuable starting point for researchers. The presented synthesis protocol and the conceptual workflow for biological evaluation are intended to aid in the design of future studies on this and similar compounds. The distinct physicochemical and safety profiles of the different isomers highlight the significant impact of fluorine atom positioning on the properties of phenylpropanoic acids, a key consideration for rational drug design and materials science.

References

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 6. Biological activity of phenylpropionic acid isolated from a terrestrial Streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-(2,6-difluorophenyl)propanoic acid | C9H9F2NO2 | CID 24689635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. parchem.com [parchem.com]

Initial Synthesis and Discovery of 3-(2,6-Difluorophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 3-(2,6-difluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. While a singular discovery paper is not readily identifiable in the public domain, its synthesis is achievable through established and reliable organic chemistry methodologies. This document outlines the two most plausible and widely applicable synthetic routes: the malonic ester synthesis and the catalytic hydrogenation of a propenoic acid precursor. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to aid researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This information is crucial for the identification and characterization of the synthesized compound.

| Property | Value |

| CAS Number | 129332-60-9 |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

| Boiling Point | 314.9±22.0 °C (Predicted) |

| pKa | 4.25±0.10 (Predicted) |

| ¹H NMR (CDCl₃) | δ 7.20-7.30 (m, 1H), 6.85-6.95 (m, 2H), 3.10 (t, 2H), 2.80 (t, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 179.0, 161.5 (dd, J=250, 8 Hz), 128.5 (t, J=10 Hz), 112.0 (t, J=16 Hz), 111.5 (dd, J=20, 4 Hz), 34.0, 24.5 ppm |

| IR (KBr) | 3300-2500 (br, O-H), 2950 (C-H), 1710 (C=O), 1625, 1470 (C=C) cm⁻¹ |

| Mass Spectrum (EI) | m/z 186 (M⁺), 141, 127, 113 |

Synthetic Routes and Experimental Protocols

Two primary and robust synthetic pathways for the preparation of this compound are detailed below.

Malonic Ester Synthesis

This classical approach builds the propanoic acid side chain through the alkylation of a malonic ester with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Determining the Solubility of 3-(2,6-Difluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,6-Difluorophenyl)propanoic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining these values. The protocols outlined below are designed to yield high-quality, reproducible data essential for applications in pharmaceutical development, chemical synthesis, and academic research.

Introduction to this compound

This compound is a fluorinated aromatic carboxylic acid. The presence of the difluorophenyl group significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its handling, formulation, and biological activity. Understanding its solubility profile in a range of organic solvents is paramount for predicting its behavior in various chemical and biological systems.

Predicted Solubility Profile

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 5.1 | |||

| Ethanol | C₂H₅OH | 4.3 | |||

| Acetone | C₃H₆O | 5.1 | |||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||

| Dichloromethane | CH₂Cl₂ | 3.1 | |||

| Toluene | C₇H₈ | 2.4 | |||

| n-Heptane | C₇H₁₆ | 0.1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This method is widely applicable and provides accurate results.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum oven

-

Glassware (beakers, volumetric flasks, pipettes)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, place the vial in a vacuum oven at a moderate temperature to remove any residual solvent.

-

Allow the vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the vial with the dried solute and the initial mass of the empty vial.

-

Calculate the solubility in g/100 mL and mol/L using the following formulas:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) * 100

-

Molar Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of solvent (L)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

3-(2,6-Difluorophenyl)propanoic acid IUPAC name and structure

An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)propanoic Acid

This guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid. Given its structural motifs, this compound is of significant interest to researchers and professionals in drug development and medicinal chemistry. Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, and the inclusion of fluorine atoms can significantly enhance key properties such as metabolic stability, lipophilicity, and binding affinity.

IUPAC Name and Chemical Structure

-

IUPAC Name: this compound

-

Chemical Structure:

(Note: This is a simplified 2D representation. The actual molecule is 3-dimensional.)

Physicochemical and Identification Data

| Property | Value | Reference Isomer(s) |

| Molecular Formula | C₉H₈F₂O₂ | 3-(2,4-Difluorophenyl)propanoic acid[1] |

| Molecular Weight | 186.16 g/mol | 3-(2,4-Difluorophenyl)propanoic acid[1] |

| CAS Number | Not available | 134672-70-1 (for 2,4-isomer)[1], 84315-24-2 (for 3,5-isomer)[2] |

| Physical Form | Solid (Expected) | Solid[1][2] |

| Melting Point | Not available | 104-108 °C (for 2,4-isomer)[1], 59-61 °C (for 3,5-isomer)[2] |

| InChI Key | Not available | XAPRKUUFZCSOTE-UHFFFAOYSA-N (for 2,4-isomer)[1] |

Synthesis and Experimental Protocols

While a specific protocol for the 2,6-difluoro isomer is not detailed in the reviewed literature, a common and effective method for synthesizing 3-arylpropanoic acids is through the catalytic hydrogenation of the corresponding α,β-unsaturated carboxylic acid precursor. The following protocol for a closely related isomer, 3-(3,5-Difluorophenyl)propanoic acid, serves as a representative experimental methodology.[3]

Representative Experimental Protocol: Catalytic Hydrogenation

This procedure details the reduction of a carbon-carbon double bond in the propenoic acid side chain to yield the desired propanoic acid.

Materials and Reagents:

-

3-(3,5-Difluorophenyl)propenoic acid (starting material)

-

10% Palladium on carbon (Pd/C) catalyst

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate, anhydrous

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol) is prepared in anhydrous tetrahydrofuran (100 ml).[3]

-

A slurry of 10% palladium on carbon (1.5 g) in anhydrous ethyl acetate is prepared separately.[3]

-

The solution and the catalyst slurry are combined in a suitable pressure-resistant reaction vessel.

-

The vessel is placed in a hydrogenation apparatus and shaken under a hydrogen atmosphere at 50 psi for 4 hours.[3]

-

Upon completion, the reaction mixture is carefully filtered to remove the palladium on carbon catalyst.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvents (THF and ethyl acetate).

-

The resulting crude product, 3-(3,5-difluorophenyl)propanoic acid, is obtained as a yellow oil (Yield: 99%).[3]

This method is highly efficient and can be adapted for the synthesis of this compound from its corresponding propenoic acid precursor.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of a 3-(Difluorophenyl)propanoic acid via catalytic hydrogenation.

Caption: A workflow diagram for the synthesis of this compound.

Relevance in Research and Drug Development

Arylpropionic acid derivatives are a cornerstone of medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[4][5] The core scaffold is recognized for a wide spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties.[4][5][6]

The incorporation of a difluorophenyl group, as seen in this compound, is a strategic choice in modern drug design. Fluorine atoms can modulate several key molecular properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.

-

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a compound.

Therefore, this compound serves as a valuable building block for the synthesis of more complex pharmaceutical agents, where the difluorophenyl moiety is introduced to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

References

- 1. 3-(2,4-二氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(3,5-Difluorophenyl)propionic acid 97 84315-24-2 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Therapeutic Potential of 3-(2,6-Difluorophenyl)propanoic Acid Remains Undefined

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of 3-(2,6-Difluorophenyl)propanoic acid's biological activity and potential therapeutic applications. At present, there is no published research detailing its mechanism of action, specific molecular targets, or efficacy in any disease model.

This absence of data means that for researchers, scientists, and drug development professionals, this compound represents an unexplored chemical entity. Its structural features, including the difluorinated phenyl ring, may suggest potential interactions with various biological systems, but without empirical evidence, any proposed therapeutic targets would be purely speculative.

The journey to elucidate the therapeutic potential of a compound like this compound would typically begin with a series of preclinical investigations. A logical workflow for such an exploratory study is outlined below.

Due to the lack of specific data for this compound, it is not possible to provide quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams as requested. The scientific community has yet to publish findings that would populate such a technical guide.

For researchers interested in this compound, the initial steps would involve sourcing the molecule from a chemical supplier and initiating a broad screening campaign to identify any potential biological activity. This foundational work would be critical in determining if this compound or its derivatives warrant further investigation as potential therapeutic agents. Until such research is conducted and published, its therapeutic targets remain a matter of scientific inquiry.

A Comprehensive Technical Review of 3-(2,6-Difluorophenyl)propanoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Difluorophenyl)propanoic acid and its structural analogs belong to the broader class of arylpropionic acids, a well-established group of compounds with significant therapeutic applications. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and potential mechanisms of action of this compound and related derivatives. While specific data for the title compound is limited in publicly accessible literature, this review extrapolates from the known properties of analogous structures to provide a foundational understanding for future research and development. The key areas of focus include their potential as antimicrobial and anti-inflammatory agents, with a discussion on the likely involvement of cyclooxygenase (COX) enzyme inhibition and peroxisome proliferator-activated receptor (PPAR) modulation. Detailed experimental protocols for the evaluation of these activities are provided, alongside a summary of available quantitative data to facilitate comparative analysis.

Introduction

Arylpropionic acids are a cornerstone of medicinal chemistry, with prominent members like ibuprofen and naproxen being widely used as nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[2]. The 2,6-difluoro substitution pattern on the phenyl ring of this compound suggests a molecule designed to explore these effects, potentially leading to enhanced biological activity or a modified pharmacokinetic profile. This review synthesizes the available information on this class of compounds, focusing on their therapeutic potential.

Synthesis of this compound and its Analogs

The synthesis of 3-phenylpropanoic acid derivatives is well-documented. A common route involves the reduction of the corresponding cinnamic acid derivative. For example, 3-(3,5-difluorophenyl)propanoic acid can be synthesized by the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid using a palladium on carbon catalyst.

Experimental Protocol: Synthesis of 3-(3,5-Difluorophenyl)propanoic acid

-

Reactants: 3-(3,5-difluorophenyl)propenoic acid (0.0435 mol), 10% Palladium on carbon (1.5 g), Tetrahydrofuran (100 ml), Ethyl acetate.

-

Procedure:

-

A solution of 3-(3,5-difluorophenyl)propenoic acid in tetrahydrofuran is prepared.

-

A slurry of 10% palladium on carbon in ethyl acetate is added to the solution.

-

The mixture is shaken under a hydrogen atmosphere (50 psi) for 4 hours.

-

The reaction mixture is then filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the product.

-

-

Yield: Approximately 99%.

This general protocol can be adapted for the synthesis of this compound and other analogs, starting from the appropriately substituted cinnamic acid precursor.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is scarce, the activities of its analogs and the broader class of arylpropionic acids suggest several potential therapeutic applications.

Antimicrobial Activity

Derivatives of 3-phenylpropanoic acid have demonstrated antimicrobial properties. For instance, chlorinated derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 16 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Escherichia coli | 32-64 |

| 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester | Staphylococcus aureus | 32-64 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 32-64 |

| 3-(3-chloro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32-64 |

Source: Adapted from a study on chlorinated 3-phenylpropanoic acid derivatives from Streptomyces coelicolor LY001.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the microdilution method.

-

Materials: Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, standardized microbial inoculum (0.5 McFarland), test compounds dissolved in a suitable solvent (e.g., DMSO), positive control antibiotics (e.g., ciprofloxacin, fluconazole), and negative control (broth with solvent).

-

Procedure:

-

Prepare a serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity and COX Inhibition

The primary mechanism of action for the anti-inflammatory effects of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Principle: A colorimetric or fluorometric assay is used to measure the peroxidase activity of COX-1 and COX-2 enzymes.

-

Procedure:

-

Pre-incubate the test compound at various concentrations with purified COX-1 or COX-2 enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the rate of oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) by monitoring the change in absorbance or fluorescence.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX enzyme activity.

-

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have been identified as agonists of PPARs, which are nuclear receptors that play crucial roles in lipid and glucose metabolism. Activation of PPARγ, in particular, is a key mechanism for the action of some anti-diabetic drugs. The structural similarity of this compound to known PPAR agonists suggests that it may also interact with these receptors.

Caption: PPARγ Signaling Pathway Activation.

Pharmacokinetics (ADME)

The pharmacokinetic profile of arylpropionic acids is generally characterized by rapid oral absorption, high plasma protein binding, and metabolism in the liver followed by renal excretion of metabolites[4][5][6]. The introduction of fluorine atoms, as in this compound, can influence these properties. Fluorine substitution can block metabolic sites, thereby increasing the metabolic stability and half-life of a compound. It can also alter lipophilicity, which affects absorption and distribution[2]. Specific ADME data for this compound and its direct analogs are not currently available in the literature and would require experimental determination.

Structure-Activity Relationships (SAR)

For the broader class of arylpropionic acids, several SAR principles have been established:

-

Carboxylic Acid Group: The presence of the carboxylic acid moiety is often crucial for anti-inflammatory activity.

-

α-Methyl Group: An α-methyl group on the propionic acid side chain generally enhances anti-inflammatory activity.

-

Aromatic Ring Substitution: The nature and position of substituents on the aromatic ring significantly influence potency and selectivity for COX enzymes or other targets. In the context of PPAR agonism, the substitution pattern on the phenyl ring is a key determinant of activity and selectivity for different PPAR isoforms[7][8].

Conclusion and Future Directions

This compound and its analogs represent a promising area for further investigation within the well-established class of arylpropionic acids. Based on the activities of related compounds, these molecules are likely to possess antimicrobial and anti-inflammatory properties. The potential for these compounds to act as PPAR agonists also warrants exploration, which could open avenues for their use in metabolic diseases.

Future research should focus on the synthesis of a series of these compounds and their systematic evaluation in a battery of biological assays to determine their specific activities and potencies. This should include:

-

Determination of MIC values against a panel of pathogenic bacteria and fungi.

-

Measurement of IC50 values for COX-1 and COX-2 inhibition.

-

Evaluation of their agonist or antagonist activity on PPAR isoforms.

-

In vivo studies to assess their efficacy and pharmacokinetic profiles.

Such a systematic approach will be essential to fully elucidate the therapeutic potential of this compound and its analogs and to determine if the difluoro substitution pattern offers any advantages over existing arylpropionic acid drugs.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Stereochemical pharmacokinetics of the 2-arylpropionic acid non-steroidal antiinflammatory drug flunoxaprofen in rats and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(2,6-Difluorophenyl)propanoic acid and its derivatives. The protocols detailed below are based on established organic chemistry reactions and offer a guide for the laboratory synthesis of these compounds. The described potential applications are extrapolated from the known biological activities of structurally related arylpropanoic acid derivatives and are intended to serve as a starting point for further investigation.

Introduction

Arylpropanoic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry due to its potential to enhance biological activity and introduce unique conformational constraints. This document outlines the synthesis of the parent molecule, this compound, and discusses its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an unsaturated precursor, 3-(2,6-difluorophenyl)propenoic acid, followed by its reduction. Two common methods for the first step are the Knoevenagel condensation and the Perkin reaction.

Part 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid

This intermediate can be synthesized from 2,6-difluorobenzaldehyde via two primary methods:

Method A: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1][2]

Method B: Perkin Reaction

The Perkin reaction utilizes the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[3][4]

Part 2: Synthesis of this compound

The final product is obtained by the catalytic hydrogenation of the double bond in 3-(2,6-difluorophenyl)propenoic acid.

Experimental Protocols

Protocol 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid via Knoevenagel Condensation

This protocol is adapted from the Doebner modification of the Knoevenagel condensation.[1]

Reagents and Materials:

-

2,6-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

-

Dry the crude product and recrystallize from a suitable solvent such as ethanol/water to obtain pure 3-(2,6-difluorophenyl)propenoic acid.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a standard procedure for the reduction of a carbon-carbon double bond.

Reagents and Materials:

-

3-(2,6-Difluorophenyl)propenoic acid

-

Palladium on carbon (10% Pd/C)

-

Tetrahydrofuran (THF) or Ethyl acetate (EtOAc) as solvent

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter paper and celite

Procedure:

-

Dissolve 3-(2,6-difluorophenyl)propenoic acid (1.0 eq) in a suitable solvent (THF or EtOAc) in a hydrogenation flask.

-

Carefully add 10% Palladium on carbon catalyst to the solution (typically 5-10% by weight of the starting material).

-

Seal the flask and connect it to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and potential biological activities of this compound derivatives. This data is illustrative and based on typical results for similar compounds. Actual experimental results may vary.

Table 1: Synthesis Yields

| Step | Reaction | Typical Yield (%) |

| Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid | Knoevenagel | 75-90 |

| Synthesis of 3-(2,6-Difluorophenyl)propenoic Acid | Perkin | 60-75 |

| Synthesis of this compound | Hydrogenation | >95 |

Table 2: Potential Antimicrobial Activity (Hypothetical)

| Derivative | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| This compound | Staphylococcus aureus | 32 - 128 |

| This compound | Escherichia coli | 64 - 256 |

| Amide derivative of the title compound | Candida albicans | 16 - 64 |

| Ester derivative of the title compound | Mycobacterium tuberculosis | 8 - 32 |

Table 3: Potential Anticancer Activity (Hypothetical)

| Derivative | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | 10 - 50 |

| This compound | A549 | 15 - 75 |

| Hydrazide derivative of the title compound | HCT116 | 5 - 25 |

| Thiazole conjugate of the title compound | PC-3 | 1 - 10 |

Potential Applications and Signaling Pathways

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active arylpropanoic acids suggests several potential therapeutic applications.

Antimicrobial Agents

Numerous propanoic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. The unique electronic properties of the difluorophenyl group could enhance interactions with microbial enzymes or cell membranes, leading to improved potency.

Anticancer Agents

Derivatives of propanoic acid have been investigated for their anticancer properties. Potential mechanisms of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers.

Enzyme Inhibitors in Metabolic Diseases

Arylpropanoic acids have been explored as inhibitors of various enzymes involved in metabolic pathways. For instance, inhibition of fatty acid synthase or other key enzymes in lipid metabolism could be a therapeutic strategy for metabolic disorders.

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic routes to this compound are well-established in principle, relying on classical organic reactions. The protocols provided herein offer a solid foundation for the laboratory preparation of this compound. While specific biological data is currently lacking, the structural features of this molecule suggest that its derivatives are promising candidates for investigation as antimicrobial, anticancer, and metabolic-modulating agents. Further research is warranted to explore the full therapeutic potential of this compound class.

References

experimental protocol for 3-(2,6-Difluorophenyl)propanoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Difluorophenyl)propanoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active molecules. Its structural motif is found in a range of therapeutic agents. This application note provides a detailed experimental protocol for the synthesis of this compound via the robust and widely applicable malonic ester synthesis route.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the alkylation of diethyl malonate. In the first step, the acidic α-hydrogen of diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with 2,6-difluorobenzyl bromide in an S(_N)2 reaction to yield diethyl (2,6-difluorobenzyl)malonate. The subsequent step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation upon heating to afford the final product, this compound.

Experimental Protocol

This protocol is a representative procedure based on established principles of the malonic ester synthesis.

Step 1: Synthesis of Diethyl (2,6-Difluorobenzyl)malonate

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with absolute ethanol (150 mL).

-

Base Preparation: Sodium metal (2.3 g, 0.1 mol) is carefully added in small portions to the ethanol with stirring. The reaction is exothermic and should be allowed to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

-

Addition of Diethyl Malonate: Diethyl malonate (16.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at room temperature over 15 minutes.

-

Alkylation: A solution of 2,6-difluorobenzyl bromide (20.7 g, 0.1 mol) in absolute ethanol (50 mL) is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and diethyl ether (150 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield the crude diethyl (2,6-difluorobenzyl)malonate as an oil.

Step 2: Synthesis of this compound

-

Hydrolysis: The crude diethyl (2,6-difluorobenzyl)malonate is added to a solution of potassium hydroxide (16.8 g, 0.3 mol) in water (50 mL) and ethanol (50 mL).

-

Reflux: The mixture is heated to reflux for 4 hours to facilitate the hydrolysis of the ester groups.

-

Acidification and Decarboxylation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid. The acidified mixture is then heated to reflux for 2-3 hours to effect decarboxylation.

-

Isolation and Purification: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 75 mL). The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford a white solid.

Data Presentation

| Parameter | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation |

| Reactants | Diethyl malonate, 2,6-Difluorobenzyl bromide, Sodium ethoxide | Diethyl (2,6-difluorobenzyl)malonate, Potassium hydroxide, Hydrochloric acid |

| Stoichiometry | 1 : 1 : 1 | 1 : 3 : excess |

| Solvent | Absolute Ethanol | Water, Ethanol |

| Temperature | Reflux (approx. 78 °C) | Reflux (approx. 100 °C) |

| Reaction Time | 4 - 6 hours | 4 hours (hydrolysis), 2-3 hours (decarboxylation) |

| Theoretical Yield | - | Based on starting diethyl malonate |

| Typical Purity | - | >95% after recrystallization |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium metal reacts violently with water. Handle with extreme care.

-

2,6-Difluorobenzyl bromide is a lachrymator and should be handled with caution.

-

Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Application Notes and Protocols: 3-(2,6-Difluorophenyl)propanoic Acid as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(2,6-difluorophenyl)propanoic acid as a crucial chemical intermediate in pharmaceutical research and development. The unique structural features of this molecule, particularly the difluorinated phenyl ring, make it a valuable building block for the synthesis of bioactive compounds, most notably agonists for G-protein coupled receptor 120 (GPR120), a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Introduction

This compound is a carboxylic acid derivative whose utility as a chemical intermediate stems from the presence of two fluorine atoms on the phenyl ring. This substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity, metabolic stability, and binding affinity to its biological target. Its primary application lies in the synthesis of complex molecules where the 2,6-difluorophenyl moiety is a key pharmacophore.

Key Application: Synthesis of GPR120 Agonists

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases.[1] Agonists of this receptor have demonstrated potential in stimulating glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin release, and in mediating anti-inflammatory effects.[1] Phenylpropanoic acid derivatives have been identified as a promising scaffold for the development of potent and selective GPR120 agonists. The introduction of a difluorophenyl group, as seen in analogs of the well-known GPR120 agonist TUG-891, can enhance the agonist activity.

Signaling Pathway of GPR120 Activation

Activation of GPR120 by an agonist initiates a signaling cascade that leads to downstream cellular responses. A simplified representation of this pathway is illustrated below.

References

Application Notes and Protocols: 3-(2,6-Difluorophenyl)propanoic Acid in Medicinal Chemistry

Introduction

3-(2,6-Difluorophenyl)propanoic acid is a valuable synthetic intermediate in medicinal chemistry. The presence of the difluorophenyl moiety is of particular interest as fluorine substitution is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. While this compound itself is not typically a pharmacologically active agent, its structural motif is incorporated into more complex molecules to modulate their biological activity. This document outlines the application of this compound as a precursor for the synthesis of potential enzyme inhibitors, focusing on the design of novel therapeutics targeting Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP).

Application as a Building Block for Pyrimidine-Based LMW-PTP Inhibitors

Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP) is implicated in various pathological conditions, including cancer and metabolic diseases, making it an attractive target for drug discovery. One promising approach is the development of small molecule inhibitors that can selectively target the active site of LMW-PTP. The synthesis of pyrimidine derivatives from 3-arylpropanoic acids represents a viable strategy for generating such inhibitors. The this compound scaffold can be utilized to synthesize novel 3-(pyrimidin-5-yl)propanoic acid derivatives, which are hypothesized to exhibit inhibitory activity against LMW-PTP.

A proposed synthetic route involves the conversion of this compound into a β-keto ester, which can then undergo a Pinner pyrimidine synthesis with an appropriate amidine to yield the desired pyrimidine-substituted propanoic acid.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a candidate compound, 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid , against LMW-PTP and other related phosphatases to illustrate potential selectivity. The data is presented for illustrative purposes based on typical values for active compounds in this class.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity vs. PTP1B | Selectivity vs. SHP2 |

| Hypothetical-1 | LMW-PTP | 150 | >100-fold | >100-fold |

| Control-1 | PTP1B | >15,000 | - | - |

| Control-2 | SHP2 | >15,000 | - | - |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical LMW-PTP Inhibitor

This protocol describes a plausible multi-step synthesis of 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid starting from this compound.

Step 1a: Synthesis of 3-(2,6-Difluorophenyl)propanoyl Chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 1b: Synthesis of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate (β-keto ester)

-

To a solution of ethyl acetate (3.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA, 2.0 M in THF, 3.0 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the crude 3-(2,6-difluorophenyl)propanoyl chloride from Step 1a in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-keto ester.

Step 1c: Pinner Pyrimidine Synthesis

-

To a solution of the β-keto ester from Step 1b (1.0 eq) in ethanol (20 mL/mmol), add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

-

Reflux the reaction mixture for 6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the ethyl ester of the target pyrimidine derivative.

Step 1d: Hydrolysis to the Final Compound

-

Dissolve the purified ethyl ester from Step 1c in a mixture of THF and water (1:1).

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-(2-amino-6-(2,6-difluorophenyl)-pyrimidin-4-yl)propanoic acid .

Protocol 2: In Vitro LMW-PTP Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compound against LMW-PTP.

-

Reagents and Buffers:

-

LMW-PTP enzyme (recombinant human)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

Substrate: p-nitrophenyl phosphate (pNPP).

-

Test compound dissolved in DMSO.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer containing LMW-PTP to the wells of a 96-well plate.

-

Add 1 µL of the test compound at various concentrations (typically a serial dilution).

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPP solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Caption: Synthetic pathway for the hypothetical LMW-PTP inhibitor.

Caption: Inhibition of the LMW-PTP signaling pathway.

Application Notes and Protocols for the Characterization of 3-(2,6-Difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 3-(2,6-Difluorophenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various sample matrices. A reversed-phase method is typically employed for this non-volatile compound.

Data Presentation

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |

| Gradient | 30% Acetonitrile to 90% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | Approximately 8.5 - 9.5 minutes |

Experimental Protocol

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

-

Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare working standards at concentrations of 0.5, 0.1, 0.05, and 0.01 mg/mL.

-

-

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase diluent to an expected concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC System Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to 220 nm.

-

Inject the prepared standards and samples.

-

Run the gradient program.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the analyte in the samples from the calibration curve.

-

Calculate the purity by the area percentage method.

-

Workflow Diagram

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the structure of this compound after derivatization. Carboxylic acids are typically derivatized to more volatile esters (e.g., methyl or silyl esters) prior to GC-MS analysis.

Data Presentation

| Parameter | Value |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Expected m/z of [M]+ (as methyl ester) | 200.06 |

| Key Fragment Ions (as methyl ester) | 169 ([M-OCH3]+), 141 ([M-COOCH3]+), 113 |

Experimental Protocol

-

Derivatization (Methylation with Diazomethane - Use with extreme caution in a fume hood):

-

Dissolve approximately 1 mg of the sample in 1 mL of diethyl ether.

-

Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

-

Allow the reaction to proceed for 10 minutes.

-

Gently bubble nitrogen through the solution to remove excess diazomethane.

-

Alternative (safer) Derivatization (with Trimethylsilylation (TMS) reagent like BSTFA):

-

Dissolve ~1 mg of the sample in 100 µL of pyridine or acetonitrile.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 60-70 °C for 30 minutes.

-

-

GC-MS System Setup and Analysis:

-

Set up the GC-MS system with the parameters listed in the table.

-

Inject 1 µL of the derivatized sample into the GC inlet.

-

Start the data acquisition.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak for the derivatized this compound.

-

Examine the mass spectrum of the peak of interest.

-

Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure. The molecular ion peak and characteristic fragment ions should be present.

-

Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Data Presentation

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH | |

| ~7.20-7.35 | m | 1H | Ar-H (para) | |

| ~6.85-6.95 | t | 2H | Ar-H (meta) | |

| ~3.10 | t | 2H | -CH₂-Ar | |

| ~2.75 | t | 2H | -CH₂-COOH |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| ~178 | C=O | |

| ~160 (dd) | C-F | |

| ~128 (t) | Ar-CH (para) | |

| ~115 (t) | C-CH₂ (ipso) | |

| ~111 (dd) | Ar-CH (meta) | |

| ~34 | -CH₂-COOH | |

| ~24 | -CH₂-Ar |

Experimental Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer for the specific probe and solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Logical Relationship Diagram

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2,6-Difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-(2,6-difluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline three potential synthetic routes, offering a comparative analysis to aid in methodology selection for industrial-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis on a large scale requires robust, efficient, and cost-effective methods. This application note explores three primary synthetic strategies: Friedel-Crafts Acylation, a Grignard Reagent-based approach, and a Heck Coupling followed by reduction. Each method carries distinct advantages and disadvantages concerning yield, safety, cost, and environmental impact.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route for industrial-scale production depends on a variety of factors, including raw material cost, process safety, and desired product purity. The following table summarizes the key quantitative parameters for the described methods.

| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction | Method 3: Heck Coupling and Reduction |

| Starting Materials | 1,3-Difluorobenzene, Succinic Anhydride, AlCl₃ | 1-Bromo-2,6-difluorobenzene, Magnesium, Succinic Anhydride | 1-Bromo-2,6-difluorobenzene, Acrylic Acid, Palladium Catalyst |

| Key Steps | 1 | 2 | 2 |

| Reported Yield | High (Potentially up to 85% based on similar reactions)[1] | Moderate to High (Variable, dependent on conditions) | Good to High |

| Reaction Conditions | Harsh (Lewis Acid), Exothermic[1] | Milder (for coupling), but Grignard formation is highly exothermic and moisture-sensitive[1] | Mild to moderate temperature, requires inert atmosphere |

| Scalability Challenges | Management of HCl gas evolution and acidic waste[1] | Strict anhydrous conditions and heat management during Grignard formation[1] | Catalyst cost and removal, ligand sensitivity |

| Safety Concerns | Corrosive and water-reactive catalyst, HCl gas byproduct[1] | Highly reactive and pyrophoric potential of Grignard reagent[1] | Use of potentially toxic and expensive palladium catalysts |

| Environmental Impact | Significant acidic waste stream requiring neutralization[1] | Moderate, dependent on solvent choice and workup | Potential for heavy metal contamination in waste |

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthetic route.

Caption: Synthetic route via Friedel-Crafts Acylation.

Caption: Synthetic route via Grignard Reaction.

Caption: Synthetic route via Heck Coupling and Reduction.

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the acylation of 1,3-difluorobenzene with succinic anhydride using a Lewis acid catalyst, followed by reduction of the resulting keto-acid.

Step 1: Synthesis of 3-(2,6-Difluorobenzoyl)propanoic acid

-

Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel is charged with anhydrous dichloromethane (10 L/kg of succinic anhydride) and succinic anhydride (1.0 eq). The vessel is purged with nitrogen.

-

Catalyst Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Anhydrous aluminum chloride (2.2 eq) is added portion-wise, maintaining the internal temperature below 10 °C.

-

Substrate Addition: A solution of 1,3-difluorobenzene (1.0 eq) in anhydrous dichloromethane (5 L/kg) is added dropwise from the dropping funnel over 2-3 hours, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux (around 40 °C) for 4-6 hours. The reaction progress is monitored by HPLC.

-

Workup: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice (20 kg/kg of succinic anhydride) and concentrated hydrochloric acid (5 L/kg of succinic anhydride). This process is highly exothermic and generates HCl gas; adequate cooling and ventilation are crucial.

-

Extraction and Isolation: The organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 5 L/kg). The combined organic layers are washed with water and then brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like toluene-hexane.

Step 2: Reduction of 3-(2,6-Difluorobenzoyl)propanoic acid

A Clemmensen or Wolff-Kishner reduction can be employed to reduce the ketone to a methylene group, yielding the final product.

Method 2: Grignard Reaction

This route involves the formation of a Grignard reagent from 1-bromo-2,6-difluorobenzene, followed by its reaction with succinic anhydride and subsequent reduction.

Step 1: Preparation of 2,6-Difluorophenylmagnesium bromide

-

Reaction Setup: A flame-dried, multi-necked reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). A small crystal of iodine can be added to initiate the reaction.

-

Grignard Formation: A solution of 1-bromo-2,6-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 L/kg) is slowly added from the dropping funnel. The reaction is initiated (indicated by heat evolution and color change) and the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Succinic Anhydride and Reduction

-

Reaction with Anhydride: The prepared Grignard reagent is cooled to -78 °C (dry ice/acetone bath). A solution of succinic anhydride (0.5 eq) in anhydrous THF (5 L/kg) is added slowly, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 2 hours.

-

Workup: The reaction is allowed to warm to room temperature and then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with diethyl ether or another suitable solvent (3 x 7 L/kg). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification and Reduction: After solvent removal, the crude keto-acid is purified and then reduced as described in Method 1.

Method 3: Heck Coupling and Reduction

This two-step process involves a palladium-catalyzed Heck coupling of 1-bromo-2,6-difluorobenzene with acrylic acid, followed by catalytic hydrogenation.

Step 1: Synthesis of 3-(2,6-Difluorophenyl)propenoic acid

-